molecular formula C10H15O5PS B133083 Fenthion oxon sulfoxide CAS No. 6552-13-2

Fenthion oxon sulfoxide

Cat. No. B133083
CAS RN: 6552-13-2
M. Wt: 278.26 g/mol
InChI Key: GTZCKTIZOGTWQO-UHFFFAOYSA-N
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Description

Fenthion Oxon Sulfoxide: Comprehensive Analysis

Fenthion oxon sulfoxide is a metabolite of fenthion, an organophosphorus pesticide widely used in agriculture and household insect control. It is one of several oxidative derivatives of fenthion, which include fenthion sulfoxide, fenthion sulfone, and fenthion oxon sulfone. Fenthion oxon sulfoxide is particularly noteworthy due to its potential formation during water purification processes and its presence in the environment, which may pose a risk to human health .

Synthesis Analysis

The synthesis of fenthion sulfoxide and its enantiomers has been achieved through the use of chiral oxidants, leading to high enantiomeric excesses. This process is important for understanding the metabolic pathways and potential toxicity of fenthion and its derivatives. The (+)-fenthion sulfoxide produced by flavin-containing monooxygenase 1 (FMO1) was determined to have an (R)-configuration, which is significant as the subsequent oxidative desulfuration of (R)-(+)-fenthion sulfoxide may lead to the production of (R)-(+)-fenoxon sulfoxide, a potent acetylcholinesterase inhibitor .

Molecular Structure Analysis

The molecular structure of fenthion sulfoxide enantiomers has been elucidated, with X-ray crystallographic analysis confirming the absolute configuration of the synthesized enantiomers. This structural information is crucial for understanding the interaction of these compounds with biological targets such as acetylcholinesterase .

Chemical Reactions Analysis

Fenthion and its sulfoxide are interconvertible through the activities of cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase. This interconversion has been observed in both fish and rats, indicating a similar metabolic pathway across species. The reduction of fenthion sulfoxide to fenthion involves aldehyde oxidase, which can be inhibited by various compounds . Additionally, the oxidative degradation of fenthion to fenthion sulfoxide can be induced by ultraviolet B irradiation, with singlet oxygen playing a significant role in the photodegradation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of fenthion and its derivatives have been studied through various analytical techniques. For instance, square-wave adsorptive-stripping voltammetry has been used to determine fenthion and fenthion-sulfoxide in olive oil and river water, highlighting the importance of sensitive detection methods for environmental monitoring . The bioconcentration factors (BCF) and partition coefficients (K_ow) of fenthion and its oxidation products have been measured in killifish, providing insight into the environmental behavior and potential bioaccumulation of these compounds .

Scientific Research Applications

Summary of the Application

“Fenthion oxon sulfoxide” is one of the metabolites of the organophosphorus insecticide “Fenthion”. It has been used in the development of an analytical method for the simultaneous analysis of “Fenthion” and its five metabolites .

Methods of Application

The method was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Five matrices (brown rice, chili pepper, orange, potato, and soybean) were selected to validate the method .

Results or Outcomes

The accuracy and precision results were between 70% and 120% with a relative standard deviation of ≤15%. The limit of quantitation was 0.01 mg/kg, and the correlation coefficients (r2) of the matrix-matched calibration curves were >0.99 .

Application in Environmental Science

Summary of the Application

“Fenthion oxon sulfoxide” has been used as a reference standard in the determination of “Fenthion oxon sulfoxide” in water samples .

Methods of Application

The method used for this application is Liquid chromatography coupled with triple quadrupole mass spectrometry (LC–QqQ-MS) and liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry (LC–QTOF-MS) .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Application in Food Safety

Summary of the Application

“Fenthion oxon sulfoxide” has been used in the development of molecularly imprinted polymers for fenthion detection in food and soil samples .

Methods of Application

The polymers were prepared using beta-cyclodextrin as a functional monomer and a room-temperature ionic liquid as a cosolvent .

Results or Outcomes

The polymers synthesized using the room-temperature ionic liquid as the cosolvent had a good adsorption efficiency of 26.85 mg g−1, with a short adsorption equilibrium time of 20 min .

Application in Analytical Chemistry

Summary of the Application

“Fenthion oxon sulfoxide” has been used in the study of the deoxidation of sulfoxides into sulfides .

Methods of Application

The method used for this application is not provided in the source .

Results or Outcomes

The product ion scan spectra of the “shifted base peaks” were coincident with those of molecular ions of their corresponding sulfides .

Application in Pesticide Residue Analysis

Summary of the Application

“Fenthion oxon sulfoxide” has been used in the development of an analytical method for the simultaneous analysis of “Fenthion” and its five metabolites .

Methods of Application

The method was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Five matrices (brown rice, chili pepper, orange, potato, and soybean) were selected to validate the method .

Results or Outcomes

The accuracy and precision results were between 70% and 120% with a relative standard deviation of ≤15%. The limit of quantitation was 0.01 mg/kg, and the correlation coefficients (r2) of the matrix-matched calibration curves were >0.99 .

Application in Environmental Monitoring

Summary of the Application

“Fenthion oxon sulfoxide” has been used as a reference standard in the determination of “Fenthion oxon sulfoxide” in water samples .

Methods of Application

The method used for this application is Liquid chromatography coupled with triple quadrupole mass spectrometry (LC–QqQ-MS) and liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry (LC–QTOF-MS) .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Fenthion oxon sulfoxide is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It is also mentioned that it can affect you through your skin or when breathed in and can cause a variety of symptoms ranging from acute intoxication to organophosphate-induced intermediate syndrome (IMS), and even death .

properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCKTIZOGTWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042288
Record name Phosphoric acid dimethyl 4-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenthion oxon sulfoxide

CAS RN

6552-13-2
Record name Fenoxon sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenthion oxon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid dimethyl 4-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfinyl-3-methylphenyl dimethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTHION OXON SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4INR988S1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
K Sugitate, T Yamagami, S Nakamura, A Toriba… - Analytical …, 2012 - jstage.jst.go.jp
… Fenthion oxon sulfoxide also showed two different peaks: one was fenthion oxon sulfoxide and the other was the deoxidized compound, fention oxon. By adding PEG300, the sulfide …
Number of citations: 1 www.jstage.jst.go.jp
RSVS Gadepalli, JM Rimoldi, FR Fronczek… - Chemical research in …, 2007 - ACS Publications
… Preliminary studies in our laboratory have indicated the minimal formation of fenthion oxon sulfoxide following incubations of fenoxon with purified FMO1 (data not shown). Further …
Number of citations: 37 pubs.acs.org
RS Gadepalli, JM Rimoldi, FR Fronczek… - CHEMICAL …, 2005 - academia.edu
… Preliminary studies in our laboratory have indicated the minimal formation of fenthion oxon sulfoxide following incubations of fenoxon with purified FMO1 (data not shown). Further …
Number of citations: 0 www.academia.edu
J Lee, JH Kim - Molecules, 2020 - mdpi.com
… fenthion oxon sulfone and fenthion oxon sulfoxide due to the … moiety (SO-CH 3 for fenthion oxon sulfoxide) [16]. Presumably… fenthion oxon sulfone and fenthion oxon sulfoxide (Figure 2E,…
Number of citations: 6 www.mdpi.com
Y Picó, M Farré, C Soler, D Barceló - Analytical chemistry, 2007 - ACS Publications
… Fenthion-oxon (fenoxon), fenthion-oxon sulfoxide (fenoxon sulfoxide), and fenthion-oxon sulfone (fenoxon sulfone) were from Dr. Ehrenstorfer (Augsburg, Germany), obtained as 1-mL …
Number of citations: 67 pubs.acs.org
NV Kyriakidis, C Pappas, P Athanasopoulos - Food chemistry, 2005 - Elsevier
… The most abundant metabolite is fenthion sulfoxide, followed by fenthion sulfone, fenthion oxon, fenthion oxon sulfone and fenthion oxon sulfoxide. Fenthion is used for the protection of …
Number of citations: 21 www.sciencedirect.com
K Sugitate - TIC - Citeseer
… Fenthion oxon sulfoxide also showed two different peaks: one was fenthion oxon sulfoxide and the other was the deoxidized compound, fention oxon. By adding PEG300, the sulfide …
Number of citations: 2 citeseerx.ist.psu.edu
O Bawardi, J Rimoldi, D Schlenk - Pesticide biochemistry and physiology, 2007 - Elsevier
… Preliminary studies using rainbow trout hepatic microsomes indicated formation (∼200 pmol/min/mg) of fenthion oxon sulfoxide when the microsomes were incubated with fenthion …
Number of citations: 23 www.sciencedirect.com
P Liu, Z Wang, X Zhao, L Jia, L Wang, G Wu… - Wei Sheng yan jiu …, 2022 - europepmc.org
Objective A method for the rapid determination of dichlorvos, trichlorfon, fenthion, fenthion-sulfone, fenthion-sulfoxide, fenthion-oxon, fenthion-oxon-sulfone, fenthion-oxon-sulfoxide, …
Number of citations: 2 europepmc.org
A Peris, MV Barbieri, C Postigo, M Rambla-Alegre… - Environmental …, 2022 - Elsevier
… ,4′-DDE, fenthion oxon and fenthion oxon sulfoxide. DDDs (2,4′-… fenthion oxon and fenthion oxon sulfoxide, their presence … of fenthion oxon and fenthion oxon sulfoxide, respectively). …
Number of citations: 21 www.sciencedirect.com

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